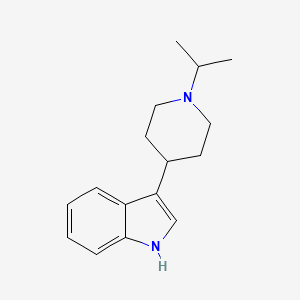
3-(1-Isopropylpiperidin-4-yl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Isopropylpiperidin-4-yl)-1H-indole is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an indole core, which is a common structural motif in many biologically active molecules, and a piperidine ring substituted with an isopropyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Isopropylpiperidin-4-yl)-1H-indole typically involves the formation of the indole core followed by the introduction of the piperidine ring. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. The piperidine ring can then be introduced through a nucleophilic substitution reaction using an appropriate piperidine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the formation of the indole and piperidine rings is crucial. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
3-(1-Isopropylpiperidin-4-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The compound can be reduced to form tetrahydroindole derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Tetrahydroindole derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学研究应用
3-(1-Isopropylpiperidin-4-yl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 3-(1-Isopropylpiperidin-4-yl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The piperidine ring may enhance the compound’s binding affinity and selectivity.
相似化合物的比较
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and are known for their biological activity.
Pyrazolo[3,4-d]pyrimidines: Another class of compounds with a similar core structure, often studied for their anticancer properties.
Uniqueness
3-(1-Isopropylpiperidin-4-yl)-1H-indole is unique due to the presence of both the indole and piperidine rings, which confer distinct chemical and biological properties
属性
分子式 |
C16H22N2 |
|---|---|
分子量 |
242.36 g/mol |
IUPAC 名称 |
3-(1-propan-2-ylpiperidin-4-yl)-1H-indole |
InChI |
InChI=1S/C16H22N2/c1-12(2)18-9-7-13(8-10-18)15-11-17-16-6-4-3-5-14(15)16/h3-6,11-13,17H,7-10H2,1-2H3 |
InChI 键 |
NLBFBSXRYRZYEL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1CCC(CC1)C2=CNC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(Tertbutoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11869991.png)
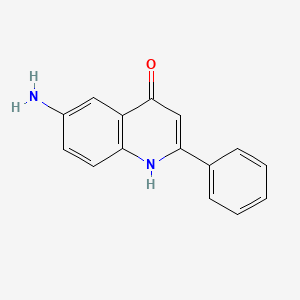


![4-(1-Methyl-1H-pyrrol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11870009.png)
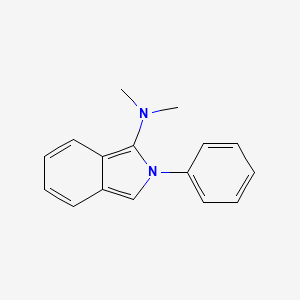

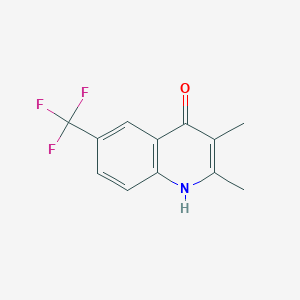
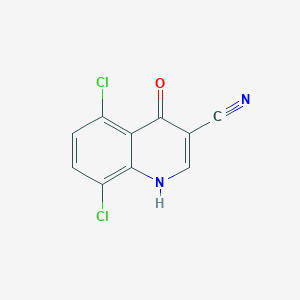
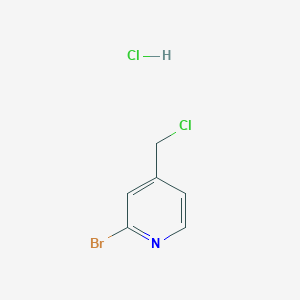
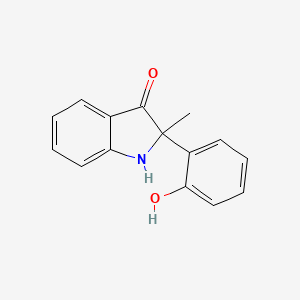
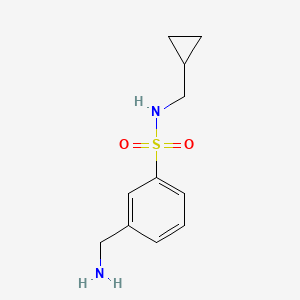
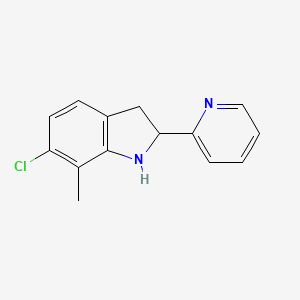
![2-Cyclopentyl-2,8-diazaspiro[4.5]decane-1,3-dione](/img/structure/B11870079.png)
